REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%)
|
Type
|
ADDITION
|
Details
|
were poured into an Erlenmeyer flask (500 ml) with a baffle
|
Type
|
CUSTOM
|
Details
|
was sterilized at 121° C. for 15 minuets
|
Type
|
ADDITION
|
Details
|
containing polypeptone (1.0%), yeast
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to prepare seed strains
|
Type
|
CUSTOM
|
Details
|
the cells were collected by centrifugation
|
Type
|
WASH
|
Details
|
washed three times by phosphate buffer (20 m M, pH 7.2)
|
Type
|
ADDITION
|
Details
|
containing magnesium sulfate (2 mM)
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
CUSTOM
|
Details
|
equipped with a baffle
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about 1 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%)
|
Type
|
ADDITION
|
Details
|
were poured into an Erlenmeyer flask (500 ml) with a baffle
|
Type
|
CUSTOM
|
Details
|
was sterilized at 121° C. for 15 minuets
|
Type
|
ADDITION
|
Details
|
containing polypeptone (1.0%), yeast
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to prepare seed strains
|
Type
|
CUSTOM
|
Details
|
the cells were collected by centrifugation
|
Type
|
WASH
|
Details
|
washed three times by phosphate buffer (20 m M, pH 7.2)
|
Type
|
ADDITION
|
Details
|
containing magnesium sulfate (2 mM)
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
CUSTOM
|
Details
|
equipped with a baffle
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about 1 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%)
|
Type
|
ADDITION
|
Details
|
were poured into an Erlenmeyer flask (500 ml) with a baffle
|
Type
|
CUSTOM
|
Details
|
was sterilized at 121° C. for 15 minuets
|
Type
|
ADDITION
|
Details
|
containing polypeptone (1.0%), yeast
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to prepare seed strains
|
Type
|
CUSTOM
|
Details
|
the cells were collected by centrifugation
|
Type
|
WASH
|
Details
|
washed three times by phosphate buffer (20 m M, pH 7.2)
|
Type
|
ADDITION
|
Details
|
containing magnesium sulfate (2 mM)
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
CUSTOM
|
Details
|
equipped with a baffle
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about 1 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCO)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%)
|
Type
|
ADDITION
|
Details
|
were poured into an Erlenmeyer flask (500 ml) with a baffle
|
Type
|
CUSTOM
|
Details
|
was sterilized at 121° C. for 15 minuets
|
Type
|
ADDITION
|
Details
|
containing polypeptone (1.0%), yeast
|
Type
|
EXTRACTION
|
Details
|
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to prepare seed strains
|
Type
|
CUSTOM
|
Details
|
the cells were collected by centrifugation
|
Type
|
WASH
|
Details
|
washed three times by phosphate buffer (20 m M, pH 7.2)
|
Type
|
ADDITION
|
Details
|
containing magnesium sulfate (2 mM)
|
Type
|
CUSTOM
|
Details
|
to prepare
|
Type
|
CUSTOM
|
Details
|
equipped with a baffle
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 30° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to about 1 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |